N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole core, a pyridazinone moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridazinone and thiophene rings. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
- N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N4O2S/c1-15(2)13-25-11-10-16-17(5-3-6-19(16)25)23-21(27)14-26-22(28)9-8-18(24-26)20-7-4-12-29-20/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
InChI Key |
SEXJAMGLEUBKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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